1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C7H13FN2O and its molecular weight is 160.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Photoprotective Groups : Azetidinylated derivatives have been developed for efficient photoprotection of carboxylic acids, showcasing the utility of azetidine rings in protecting group chemistry. This application is significant in synthetic chemistry, where precise control over reaction conditions is crucial for the success of complex molecule synthesis (Bassolino, Halabi, & Rivera‐Fuentes, 2017).
Antimicrobial Activity : Azetidinone derivatives have shown promise in antimicrobial studies, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, synthesis of azetidinones and thiazolidinones has been explored for their in vitro antimicrobial activity, reflecting the broader relevance of azetidine-based compounds in pharmaceutical research (Mistry, Desai, & Desai, 2016).
Antimitotic Compounds : The structure-activity relationship of azetidin-2-ones, based on specific core substitutions, has been investigated for antimitotic properties. This demonstrates the potential of azetidine derivatives in cancer research and drug development targeting cell division (Twamley, O’Boyle, & Meegan, 2020).
Biological and Pharmaceutical Research
Antibacterial Agents : Azetidin-2-ones have been synthesized with specific structural features to yield compounds with potent antibacterial activities. This highlights the relevance of azetidine derivatives in the development of new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).
Antioxidant and Antitubercular Activities : The synthesis of azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities exemplify the multifaceted applications of azetidine derivatives in addressing various health-related challenges (Chandrashekaraiah et al., 2014).
Antiparkinsonian Agents : Research on azetidinonyl and thiazolidinonyl quinazolinone derivatives as antiparkinsonian agents showcases the potential therapeutic applications of azetidine-containing compounds in neurodegenerative disease treatment (Kumar, Kaur, & Kumar, 2012).
Properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(methylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-9-3-7(11)10-4-6(2-8)5-10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFHXFLDQDYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.